molecular formula C22H26N2O2 B2719687 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide CAS No. 946372-08-3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Cat. No. B2719687
CAS RN: 946372-08-3
M. Wt: 350.462
InChI Key: JQQJPPMHAUWPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1991 and has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Sigma-2 Receptor Probe Development

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide and its analogues have been explored for their high affinity to sigma-2 receptors, making them valuable in the development of novel sigma-2 receptor probes. These compounds, such as [3H]RHM-1, exhibit higher affinity for sigma2 receptors compared to other ligands, indicating their potential in studying sigma2 receptor functions in vitro. The development of these probes can significantly contribute to the understanding of sigma-2 receptor roles in cell proliferation and apoptosis, which are crucial in cancer research and therapy (Xu et al., 2005).

Anticancer Agent Synthesis

Research into the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines, including structures related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide, reveals potential in developing novel anticancer agents. These compounds are synthesized through reactions of 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides, highlighting the versatility and potential therapeutic applications of these chemical frameworks in cancer treatment (White & Baker, 1990).

Cellular Proliferation Imaging

The compound and its derivatives have shown promise in imaging tumor proliferation. Studies have demonstrated the feasibility of using PET imaging to assess tumor proliferation in patients with newly diagnosed malignant neoplasms, using agents like 18F-ISO-1. This research underscores the potential of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide derivatives in developing diagnostic tools for cancer, providing insights into tumor growth and response to treatment (Dehdashti et al., 2013).

Drug Metabolite Identification and Excretion Studies

Research has also focused on identifying human metabolites of related compounds and investigating their renal and hepatic excretion mechanisms. Such studies are crucial for understanding the metabolic pathways and excretion profiles of potential therapeutic agents, aiding in the optimization of drug design and the assessment of drug safety (Umehara et al., 2009).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-8-18(14-17(20)7-11-21(24)25)23-22(26)19-9-6-15(2)13-16(19)3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQJPPMHAUWPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.